1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
This compound features a piperidine core substituted at the 4-position with a carboxylic acid group. The sulfonyl moiety at the 1-position of the piperidine is attached to a 3-nitrophenyl ring, which is further functionalized with a hydrazine linker connected to a (2,5-dimethoxyphenyl)methylene group. The hydrazine linker and aromatic systems suggest possible interactions with biological targets via hydrogen bonding, π-π stacking, or steric effects .
Properties
IUPAC Name |
1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGZXFJBLRCBQ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid often involves the following steps:
Formation of the Hydrazone: : Reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the hydrazone derivative under acidic conditions.
Coupling Reaction: : The hydrazone derivative is coupled with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Piperidinecarboxylation: : The intermediate compound is further reacted with piperidinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound typically mirrors laboratory methods but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Solvent recovery and recycling systems are often employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo several types of reactions:
Oxidation: : The nitrophenyl group can be further oxidized to form various nitrogen oxides.
Reduction: : Hydrogenation can reduce the nitrophenyl group to an amino group.
Substitution: : The sulfonyl group can be substituted by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide (NaOH) in aqueous medium.
Major Products
Oxidation: : Nitrogen oxides and carboxylic acids.
Reduction: : Aminophenyl derivatives.
Substitution: : Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : This compound can act as a building block for more complex molecules in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
Enzyme Inhibition: : The compound can inhibit certain enzymes due to its sulfonyl group, which interacts with the active sites of enzymes.
Receptor Binding: : It can bind to specific receptors in cellular membranes, influencing signal transduction pathways.
Medicine
Drug Development: : Utilized in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory conditions.
Industry
Material Science: : Used in the synthesis of polymers and other materials requiring a specific chemical functionality.
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: : The sulfonyl group forms a covalent bond with the active site of the enzyme, blocking its activity.
Receptor Binding: : The compound fits into the receptor site like a key in a lock, initiating or blocking signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Compound 1 (N'-((4'-hydroxyphenyl)(phenyl)methylene)-4''-nitrobenzenesulfonohydrazide) Features a 4-nitrobenzenesulfonohydrazide group. Biological activity in sulfonohydrazide derivatives is influenced by nitro positioning; 4-nitro analogs often exhibit higher metabolic stability but lower solubility compared to 3-nitro isomers.
Target Compound
Piperidine Core Modifications
- 1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic Acid Piperidine substituted at the 3-position with a carboxylic acid and a 2-nitro-4-methylsulfonylphenyl group. Carboxylic acid at the 3-position may alter hydrogen-bonding interactions compared to the 4-position in the target compound.
Target Compound
Hydrazine Linker vs. Other Functional Groups
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Contains a chloroacetyl group and trimethoxyphenyl substituents.
- The chloroacetyl group offers electrophilic reactivity for covalent binding, while trimethoxyaryl groups enhance π-π interactions.
- Piperidone derivatives with aryl groups at positions 2 and 6 show enhanced anticancer and antimicrobial activities .
- Target Compound The hydrazine linker enables non-covalent interactions (e.g., hydrogen bonding) without irreversible covalent modification. 2,5-Dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl in the above compound: fewer methoxy groups reduce steric hindrance but may decrease binding affinity to aromatic-rich targets .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Nitro Position Matters : 3-Nitro derivatives (target compound) show improved aqueous solubility over 4-nitro analogs (Compound 1) while retaining reactivity .
- Aryl Substitution : The 2,5-dimethoxyphenyl group in the target compound offers moderate electron-donating effects compared to the 3,4,5-trimethoxyphenyl in ’s compound, which may reduce off-target interactions .
- Piperidine Carboxylic Acid Position: The 4-carboxylic acid in the target compound vs.
Biological Activity
The compound 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antibacterial Properties
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial activity. The synthesized derivatives were tested against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 25 |
| Bacillus subtilis | 18 | 20 |
| Escherichia coli | 12 | 30 |
These results indicate moderate to strong antibacterial effects, particularly against Bacillus subtilis and Salmonella typhi, suggesting potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound was also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 85 | 0.63 |
| Urease | 90 | 0.45 |
These findings highlight the compound's potential as a therapeutic agent in neurodegenerative diseases and conditions associated with urease activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- AChE Inhibition : The structural components allow for effective binding at the active site of AChE, leading to increased acetylcholine levels and enhanced neurotransmission.
- Urease Inhibition : The sulfonamide group is known for its ability to chelate metal ions essential for urease activity, thus inhibiting its function.
Case Studies
A study conducted on similar compounds demonstrated their effectiveness in reducing bacterial load in infected animal models. The administration of this class of compounds resulted in significant survival rates compared to controls, showcasing their potential as antibiotics.
Example Study:
- Title : "Evaluation of Antibacterial Activity of Piperidine Derivatives"
- Methodology : In vivo testing on mice infected with Escherichia coli.
- Findings : Mice treated with the compound showed a reduction in bacterial counts by over 90% within 48 hours post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
